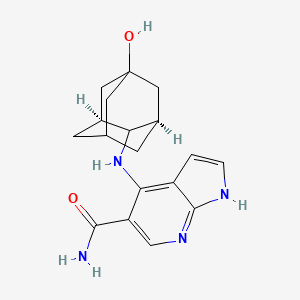

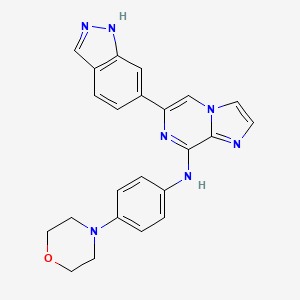

![molecular formula C25H34N8O B612123 (3S,6R)-1-[6-(3-氨基-1H-吲唑-6-基)-2-(甲基氨基)-4-嘧啶基]-N-环己基-6-甲基-3-哌啶甲酰胺 CAS No. 1227911-45-6](/img/structure/B612123.png)

(3S,6R)-1-[6-(3-氨基-1H-吲唑-6-基)-2-(甲基氨基)-4-嘧啶基]-N-环己基-6-甲基-3-哌啶甲酰胺

描述

GSK2334470 is a selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitor, in which it dissects the function of pharmacology of PDK1.

GSK2334470 is a potent 3-phosphoinositide-dependent protein kinase (PDK1) inhibitor (IC50 ~ 10 nM), which does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations. GSK2334470 also inhibited T-loop phosphorylation and activation of Akt. GSK2334470 will be a useful tool for delineating the roles of PDK1 in biological processes.

科学研究应用

Inhibition of PDK1 in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

GSK2334470 is a novel and highly specific inhibitor of Phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of the AGC family of kinases and an integral component of the PI3K/AKT/mTOR pathway, which is the most commonly deregulated signaling pathway across all cancers .

Methods of Application

The compound GSK2334470 inhibits PDK1 with an IC50 of 10 nM, but does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations .

Results or Outcomes

The addition of GSK2334470 to cells ablated T-loop residue phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF1 . It also inhibited T-loop phosphorylation and activation of Akt, but was more efficient at inhibiting Akt in response to stimuli such as serum that activated the PI 3-kinase pathway weakly .

Potential Anticancer Agent

Specific Scientific Field

This application is in the field of Pharmacology and Oncology .

Summary of the Application

GSK2334470 has been identified as a potential anticancer agent due to its potent inhibition of PDK1 .

Methods of Application

GSK2334470 is a potent inhibitor of PDK1 kinase (IC50 = 0.5 nM) with a high level of specificity for PDK1 based on test results from an in vitro kinase selectivity panel of more than 280 kinases .

Results or Outcomes

In a panel of approximately 300 cell lines, GSK2334470 demonstrated modest antiproliferative activity overall, with low micromolar activity seen in several breast cancer cell lines and in a variety of hematological cancer cells .

Treatment of Multiple Myeloma

Specific Scientific Field

This application is in the field of Hematology and Oncology .

Summary of the Application

GSK2334470 has shown potential in the treatment of multiple myeloma, a type of blood cancer .

Methods of Application

The compound GSK2334470 induces potent cytotoxicity in multiple myeloma cell lines, including Dexamethasone-resistant cell lines .

Results or Outcomes

Insulin-like growth factor-1 could not rescue GSK-470-induced cell death .

Inhibition of RSK in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

GSK2334470 is a potent inhibitor of Ribosomal S6 Kinase (RSK), a downstream effector of the Ras-ERK pathway, which plays a crucial role in cell proliferation, growth, and survival .

Methods of Application

GSK2334470 inhibits RSK with an IC50 of 500 nM, but does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations .

Results or Outcomes

The addition of GSK2334470 to cells ablated T-loop residue phosphorylation and activation of RSK induced by serum or IGF1 . It also inhibited T-loop phosphorylation and activation of Akt, but was more efficient at inhibiting Akt in response to stimuli such as serum that activated the PI 3-kinase pathway weakly .

Treatment of Hematological Cancers

Summary of the Application

GSK2334470 has shown potential in the treatment of hematological cancers due to its potent inhibition of PDK1 .

Results or Outcomes

Treatment of Acute Myeloid Leukemia (AML)

Summary of the Application

GSK2334470 has shown potential in the treatment of acute myeloid leukemia (AML), a type of blood cancer .

Methods of Application

The compound GSK2334470 induces potent cytotoxicity in AML cell lines .

属性

IUPAC Name |

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHOXTXAKOFMU-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673111 | |

| Record name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | |

CAS RN |

1227911-45-6 | |

| Record name | GSK-2334470 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227911456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2334470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5BF4GJ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

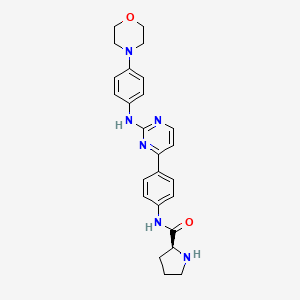

![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)

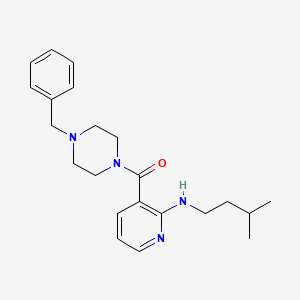

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

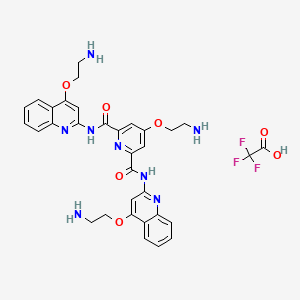

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B612049.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)